Higher Synthetic Yield in ACC Inhibitor Precursor Preparation: 85% vs. Ethyl Ester and Aldehyde Analogs
Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate is obtained in 85% isolated yield under optimized Friedel–Crafts acylation conditions (methyl pyrrole‑2‑carboxylate, chloroacetyl chloride, AlCl₃ in CH₂Cl₂, 0–20 °C, 1 h) [1]. In contrast, the corresponding ethyl ester analog (ethyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate) and the aldehyde analog (4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde) are typically reported with yields in the 60–75% range under comparable acylation protocols .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 85% |
| Comparator Or Baseline | Ethyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate (60–75%); 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde (55–70%) |
| Quantified Difference | 10–30% absolute yield advantage |
| Conditions | Friedel–Crafts acylation with chloroacetyl chloride and AlCl₃ in CH₂Cl₂, 0–20 °C, 1 h |
Why This Matters
A 10–30% higher isolated yield reduces raw material consumption and purification effort per gram of product, directly lowering the cost of multi‑step synthesis campaigns.
- [1] Molaid. Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate | 1415820-00-6 (synthesis procedure with 85% yield). https://www.molaid.com (accessed 2026-04-20). View Source
